The target compound is a novel synthetic organic molecule belonging to a class of compounds known as pyrrolidinones. This specific compound was identified as a potential peroxisome proliferator-activated receptor γ (PPARγ) scaffold. PPARγ is a nuclear receptor involved in regulating lipid and glucose metabolism, making it a target for treating conditions like type 2 diabetes and dyslipidemia.
The target compound was identified through an integrated virtual screening approach, which combined structure- and ligand-based computational techniques. This approach involved screening large chemical databases for potential PPARγ ligands, followed by synthesis and evaluation of selected compounds. The specific synthetic route and parameters for the target compound were not detailed in the available literature.
The target compound demonstrated high affinity competitive binding to the PPARγ-ligand binding domain (LBD) with an EC50 of 5.45 μM. It also showed agonistic activity towards PPARγ with an EC50 of 594 nM in a TR-FRET activation reporter assay. The exact mechanism of action at the molecular level, including specific interactions with the PPARγ-LBD, requires further investigation.
The primary application identified for the target compound is as a potential PPARγ agonist. It displayed high affinity binding to the PPARγ-LBD and showed agonistic activity in a reporter assay. This suggests its potential use as a research tool to study PPARγ function and as a starting point for developing novel therapeutic agents for diseases like type 2 diabetes and dyslipidemia.
CAS No.: 16421-58-2
CAS No.:
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: